
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of ubiquinones. These compounds are characterized by a 5,6-dimethoxy-3-methyl-1,4-benzoquinone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method starts with 2,3,4,5-tetramethoxytoluene, which undergoes a series of reactions including Blanc chloromethylation, Williamson ether synthesis, and oxidation . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These products can be further utilized in different applications, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. As a ubiquinone derivative, it participates in the electron transport chain, facilitating the transfer of electrons and the production of ATP. This process is crucial for cellular energy metabolism and protection against oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Idebenone: A synthetic analogue of ubiquinone with potent antioxidant activity.
Decylubiquinone: Another ubiquinone derivative with similar chemical structure and properties.
Uniqueness
2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features and the presence of benzoyl and methoxy groups.
Propiedades
Número CAS |
842162-26-9 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
2-benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H14O5/c1-9-11(13(18)10-7-5-4-6-8-10)14(19)16(21-3)15(20-2)12(9)17/h4-8H,1-3H3 |
Clave InChI |
ZCMIWIRSRGDXHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


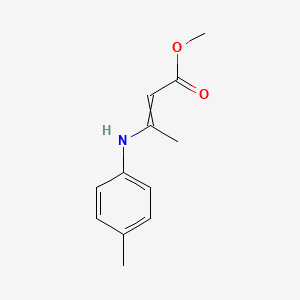
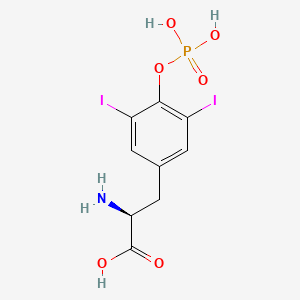
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)

methylidene}hydroxylamine](/img/structure/B14194572.png)
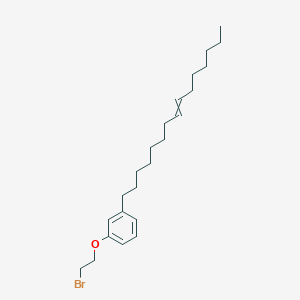
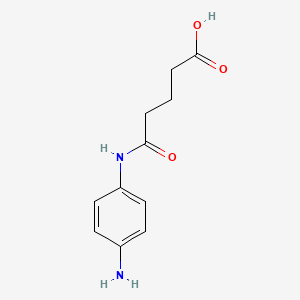

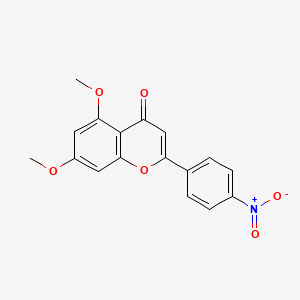

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
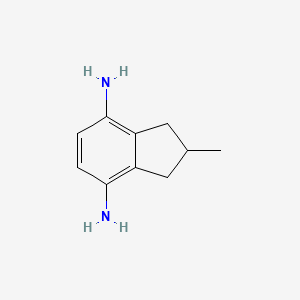
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
